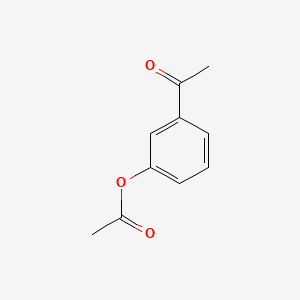
Acétate de 3-acétylphényle
Vue d'ensemble
Description
m-Acetylphenyl acetate is a bioactive chemical.
Applications De Recherche Scientifique
Applications pharmaceutiques
L'acétate de 3-acétylphényle est utilisé dans l'industrie pharmaceutique . Il a une formule empirique de C10H10O3 et un poids moléculaire de 178,18 g/mol . Il est utilisé dans diverses applications telles que la thérapie cellulaire et génique, et le diagnostic in vitro (DIV) .
Activités anti-inflammatoires
Des recherches ont montré que les pyrimidines, qui peuvent être synthétisées à partir de l'this compound, ont des effets anti-inflammatoires . Ces effets sont attribués à leur réponse inhibitrice vis-à-vis de l'expression et des activités de certains médiateurs inflammatoires essentiels . Cela fait de l'this compound un composé précieux dans le développement de nouveaux agents anti-inflammatoires .
Synthèse de pyrimidines
L'this compound peut être utilisé dans la synthèse de pyrimidines . Les pyrimidines sont des composés hétérocycliques aromatiques qui contiennent deux atomes d'azote aux positions 1 et 3 du cycle à six chaînons . Elles présentent une variété d'effets pharmacologiques, notamment des antioxydants, des antibactériens, des antiviraux, des antifongiques, des antituberculeux et des anti-inflammatoires .
Composés de coordination
Historiquement, les acétylacétonates métalliques, qui peuvent être synthétisés à partir de l'this compound, figuraient parmi les premiers composés métalliques reconnus comme des composés de coordination . Ils ont fait l'objet d'études approfondies pendant la Seconde Guerre mondiale en tant que composés potentiellement utiles pour la séparation des isotopes, en particulier de l'uranium .
Analyse Biochimique
Biochemical Properties
3-Acetylphenyl acetate plays a significant role in biochemical reactions, particularly as an intermediate in pharmaceutical synthesis . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be involved in acetylation reactions where it donates an acetyl group to other molecules. This interaction is crucial for modifying the activity and function of proteins and enzymes, thereby influencing various biochemical pathways .
Cellular Effects
3-Acetylphenyl acetate has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of acetyl-CoA, a key molecule in cellular metabolism, thereby impacting energy production and lipid synthesis . Additionally, 3-Acetylphenyl acetate can affect the acetylation of histones, which in turn regulates gene expression .
Molecular Mechanism
The molecular mechanism of 3-Acetylphenyl acetate involves its interaction with various biomolecules. It can act as an acetylating agent, transferring acetyl groups to proteins and enzymes. This acetylation can lead to changes in the activity, stability, and function of these biomolecules. For instance, acetylation of histones by 3-Acetylphenyl acetate can alter chromatin structure and gene expression . Additionally, it may inhibit or activate specific enzymes, thereby modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Acetylphenyl acetate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Acetylphenyl acetate is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to 3-Acetylphenyl acetate can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Acetylphenyl acetate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 3-Acetylphenyl acetate may cause toxicity and adverse effects, such as liver damage and metabolic disturbances . It is crucial to determine the appropriate dosage to avoid toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
3-Acetylphenyl acetate is involved in various metabolic pathways. It can be metabolized to acetyl-CoA, which is a central molecule in cellular metabolism. Acetyl-CoA participates in the tricarboxylic acid (TCA) cycle, lipid synthesis, and protein acetylation . The compound may also interact with enzymes such as acetyl-CoA synthetase, which facilitates the conversion of acetate to acetyl-CoA . These interactions are crucial for maintaining metabolic flux and regulating metabolite levels .
Transport and Distribution
The transport and distribution of 3-Acetylphenyl acetate within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. The distribution of 3-Acetylphenyl acetate within different cellular compartments can affect its activity and function .
Subcellular Localization
3-Acetylphenyl acetate exhibits specific subcellular localization, which is critical for its biochemical effects. It may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with targeting signals or post-translational modifications . For example, acetylation of histones by 3-Acetylphenyl acetate occurs in the nucleus, affecting chromatin structure and gene expression . Understanding the subcellular localization of 3-Acetylphenyl acetate is essential for elucidating its mechanism of action and biological effects.
Propriétés
IUPAC Name |
(3-acetylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)9-4-3-5-10(6-9)13-8(2)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHYPAMNTUGKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179287 | |
| Record name | m-Acetylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2454-35-5 | |
| Record name | 1-[3-(Acetyloxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2454-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Acetylphenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002454355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2454-35-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Acetylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-acetylphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-ACETYLPHENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WC3FS93QL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


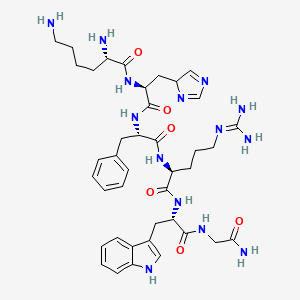
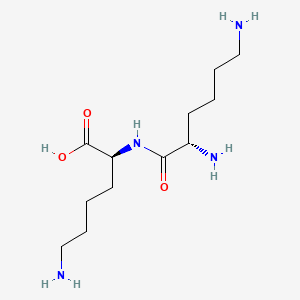



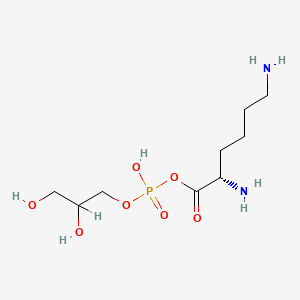
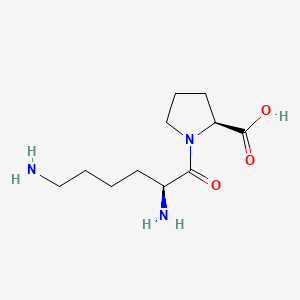
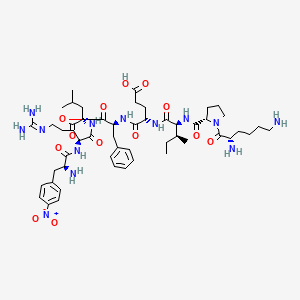
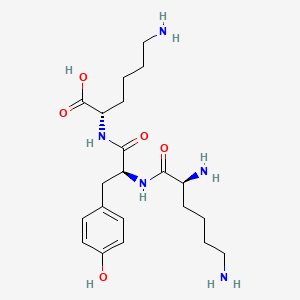
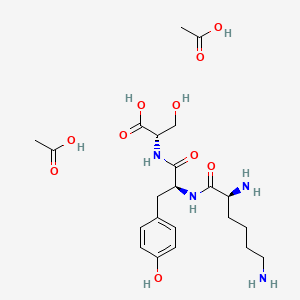



![alpha-(3,4-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidine methanol](/img/structure/B1675828.png)
